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molecular formula C12H16N2O3 B8400246 2-(Methoxymethyl)-1-(3-nitrophenyl)pyrrolidine

2-(Methoxymethyl)-1-(3-nitrophenyl)pyrrolidine

Cat. No. B8400246
M. Wt: 236.27 g/mol
InChI Key: NDJCVZADGVNTOA-UHFFFAOYSA-N
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Patent
US08921383B2

Procedure details

To a mixture of 1-bromo-3-nitrobenzene (300 mg, 1.48 mmol), 2-(methoxymethyl)pyrrolidine (187 mg, 1.63 mmol), Cs2CO3 (800 mg, 2.45 mmol), X-Phos (50 mg, 0.1 mmol), Pd(dba)2 (50 mg, 0.087 mmol) in 50 mL of dioxane were stirred at reflux overnight under N2 atmosphere. The excess of dioxane was removed under reduced pressure and the residue was purified by silica gel chromatography, eluting with a mixture of petroleum ether and ethyl acetate (5:1) to give 2-(methoxymethyl)-1-(3-nitrophenyl)pyrrolidine (250 mg, 72%) as a yellow solid. LC-MS: 237 [M+H]+, tR=1.71 min.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
187 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[CH:3]=1.[CH3:11][O:12][CH2:13][CH:14]1[CH2:18][CH2:17][CH2:16][NH:15]1.C([O-])([O-])=O.[Cs+].[Cs+]>O1CCOCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].CC(C1C=C(C(C)C)C(C2C=CC=CC=2P(C2CCCCC2)C2CCCCC2)=C(C(C)C)C=1)C>[CH3:11][O:12][CH2:13][CH:14]1[CH2:18][CH2:17][CH2:16][N:15]1[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[CH:3]=1 |f:2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
BrC1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
187 mg
Type
reactant
Smiles
COCC1NCCC1
Name
Cs2CO3
Quantity
800 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
50 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]
Name
Quantity
50 mg
Type
catalyst
Smiles
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC=C2)P(C3CCCCC3)C4CCCCC4)C(C)C

Conditions

Stirring
Type
CUSTOM
Details
were stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight under N2 atmosphere
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The excess of dioxane was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a mixture of petroleum ether and ethyl acetate (5:1)

Outcomes

Product
Name
Type
product
Smiles
COCC1N(CCC1)C1=CC(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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